molecular formula C11H10ClN3O2 B5240579 [1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid

[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid

Cat. No.: B5240579
M. Wt: 251.67 g/mol
InChI Key: ANWDQIYPFZQLEY-UHFFFAOYSA-N
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Description

[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid is a useful research compound. Its molecular formula is C11H10ClN3O2 and its molecular weight is 251.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.0461543 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compounds 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and 4-Amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester have been synthesized and characterized using various techniques including X-ray diffraction, IR, 1H NMR, and 13C NMR. Strong intermolecular N-H⋯N hydrogen bonds were observed, and the molecular structures exhibited unique hydrogen bonding patterns contributing to their framework structure (Şahin et al., 2014).

Enzyme Inhibition Studies

Lipase and α-Glucosidase Inhibition

A study synthesized novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigated their lipase and α-glucosidase inhibition activities. The synthesized compounds were well-characterized and demonstrated significant inhibition, with certain compounds showing the best anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015).

Synthetic Methods Comparison

Comparative Synthesis Methods

Research compared practical methods of synthesizing fully substituted (1H-1,2,3-triazol-4-yl)acetic acids from available precursors. The study compared the Arndt–Eistert reaction, homologization via nucleophilic substitution by cyanide anion, and the Willgerodt-Kindler reaction, selecting the most convenient method for the synthesis of these compounds, which are valuable building blocks for drug discovery (Pokhodylo et al., 2021).

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-7-10(6-11(16)17)13-14-15(7)9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWDQIYPFZQLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid
Reactant of Route 2
[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid
Reactant of Route 3
[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid
Reactant of Route 5
[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid
Reactant of Route 6
[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.